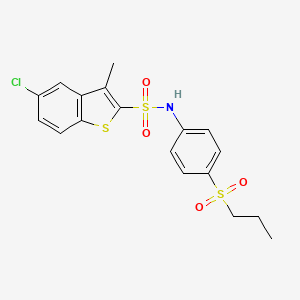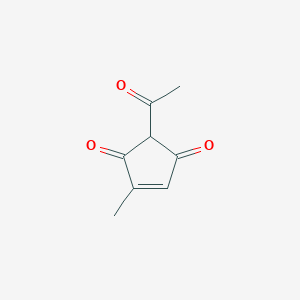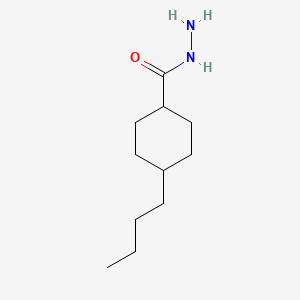
4-Butylcyclohexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylcyclohexane-1-carbohydrazide is an organic compound with the molecular formula C11H22N2O It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is converted to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylcyclohexane-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve cyclohexanecarboxylic acid in an appropriate solvent, such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylicacid, 4-butyl-, hydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Butylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.
Scientific Research Applications
4-Butylcyclohexane-1-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its hydrazide group allows it to form stable complexes with various biomolecules.
Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylicacid, 4-butyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-Butylcyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid hydrazide: Lacks the butyl group, leading to different reactivity and applications.
Cyclohexanecarboxylic acid, 4-butyl-, amide: Contains an amide group instead of a hydrazide group, resulting in different chemical properties and uses.
Cyclohexanecarboxylic acid, 4-butyl-, ester: The ester group imparts different solubility and reactivity compared to the hydrazide group.
The uniqueness of cyclohexanecarboxylicacid, 4-butyl-, hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
414904-88-4 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-butylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-9-5-7-10(8-6-9)11(14)13-12/h9-10H,2-8,12H2,1H3,(H,13,14) |
InChI Key |
GBKDCKUFKOVLBI-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NN |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine](/img/structure/B1655655.png)
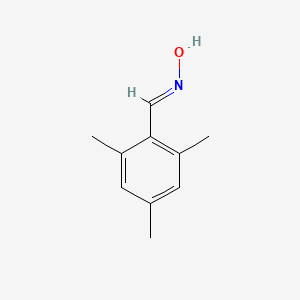
![2-[[4-(Pyrimidin-2-ylsulfanylmethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B1655658.png)
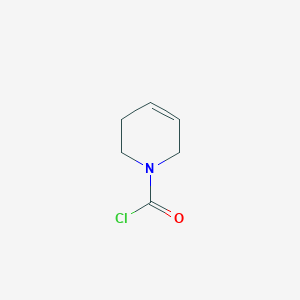
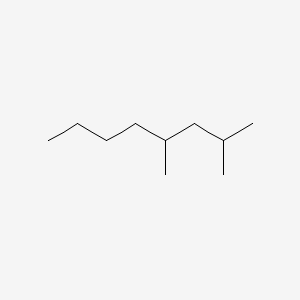
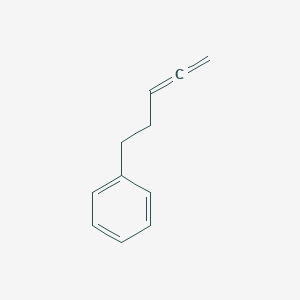
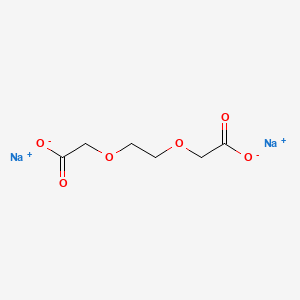
![(3S,6S)-3-Butyl-6-[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B1655668.png)
![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1655670.png)
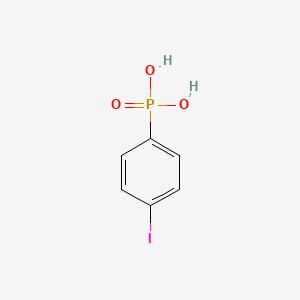
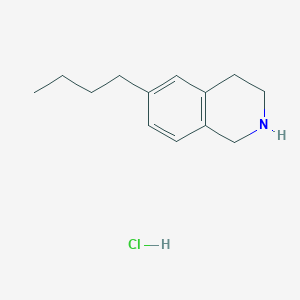
![2-[[4-(2-Carboxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzoic acid](/img/structure/B1655674.png)
